

Interpreting the Mass Spectrum of 3,6-Octanedione: A Comparative Guide

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Compound of Interest

Compound Name: 3,6-Octanedione

Cat. No.: B030559

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For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of organic molecules is crucial for structural elucidation. This guide provides a detailed interpretation of the mass spectrum of **3,6-octanedione**, alongside a comparison with its isomers, 2,5-octanedione and 2,6-octanedione, supported by experimental and predicted data.

Comparative Analysis of Octanedione Isomers

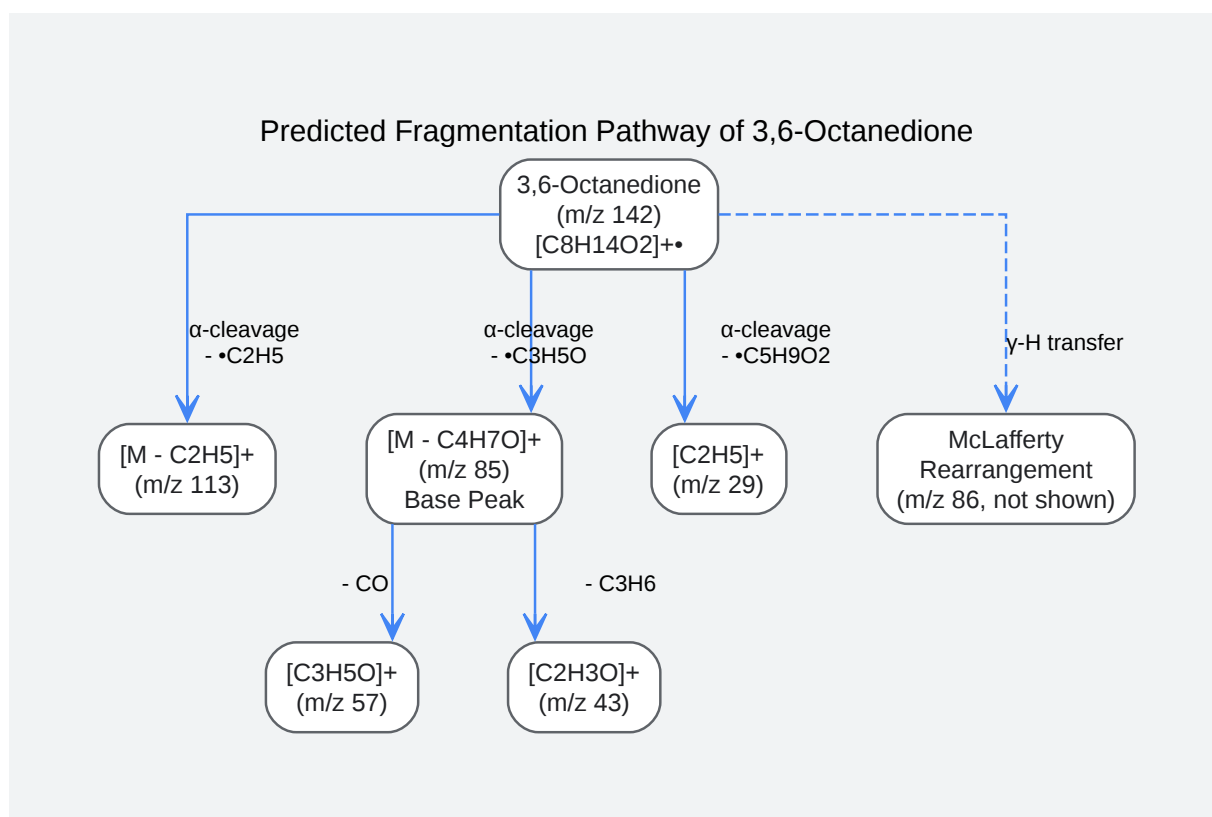
The mass spectra of **3,6-octanedione** and its isomers, while sharing the same molecular ion, exhibit distinct fragmentation patterns that allow for their differentiation. Below is a summary of the key mass spectral data.

m/z	Relative Intensity (%) - 3,6-Octanedione (Predicted)	Relative Intensity (%) - 2,5-Octanedione	Relative Intensity (%) - 2,6-Octanedione	Proposed Fragment Ion (for 3,6-Octanedione)
142	10	15	5	$[C_8H_{14}O_2]^{+\bullet}$ (Molecular Ion)
113	40	5	20	$[M - C_2H_5]^+$
85	100 (Base Peak)	30	100 (Base Peak)	$[M - C_4H_9O]^+$ or $[C_5H_9O]^+$
71	-	80	45	$[C_4H_7O]^+$
57	80	100 (Base Peak)	60	$[C_3H_5O]^+$ or $[C_4H_9]^+$
43	60	95	85	$[C_2H_3O]^+$ or $[C_3H_7]^+$
29	30	20	30	$[C_2H_5]^+$

Note: The mass spectrum for **3,6-octanedione** is not readily available in public spectral databases. The provided data is a predicted fragmentation pattern based on established mass spectrometry principles.

Fragmentation Pathway of 3,6-Octanedione

The fragmentation of **3,6-octanedione** in an electron ionization (EI) mass spectrometer is primarily driven by the presence of two carbonyl groups. The major fragmentation pathways are alpha-cleavage and McLafferty rearrangement.



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